NeuGc;GcNeu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Humans cannot synthesize N-Glycolylneuraminic acid because the human gene CMAH is irreversibly mutated, though it is found in other apes . The gene CMAH encodes CMP-N-acetylneuraminic acid hydroxylase, which is the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-Glycolylneuraminic acid . This loss of CMAH is estimated to have occurred two to three million years ago, just before the emergence of the genus Homo .

Vorbereitungsmethoden

Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing N-Glycolylneuraminic acid and its derivatives . Among these, the application of highly efficient one-pot multienzyme (OPME) sialylation systems in synthesizing compounds containing N-Glycolylneuraminic acid and derivatives has been proven as a powerful strategy . Chemical glycosylation methods have also been developed for the synthesis of N-Glycolylneuraminic acid-containing oligosaccharides .

Analyse Chemischer Reaktionen

N-Glycolylneuraminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sialyltransferase-catalyzed reactions, which transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid, to suitable acceptors . Major products formed from these reactions include Neu5Gc-containing glycoconjugates .

Wissenschaftliche Forschungsanwendungen

N-Glycolylneuraminic acid has several scientific research applications. It is commonly used in the study of glycoconjugates and their roles in various biological processes . N-Glycolylneuraminic acid-containing glycoconjugates have been found on human cancer cells and in various human tissues due to dietary incorporation of N-Glycolylneuraminic acid . Additionally, antibodies against the red meat-derived carbohydrate N-Glycolylneuraminic acid exacerbate cancer in “human-like” mice . Human anti-N-Glycolylneuraminic acid IgG and red meat are both independently proposed to increase cancer risk .

Wirkmechanismus

Exogenous N-Glycolylneuraminic acid molecules enter cells through clathrin-independent endocytic pathways with help from pinocytosis . After entering the cell, the molecule is released by lysosomal sialidase and transferred into the cytosol by the lysosomal sialic acid transporter . From here, N-Glycolylneuraminic acid is available for activation and addition to glycoconjugates .

Vergleich Mit ähnlichen Verbindungen

N-Glycolylneuraminic acid is closely related to N-acetylneuraminic acid, which differs by a single oxygen atom that is added by the CMAH enzyme in the cytosol of a cell . In many mammals, both of these molecules are transferred into the Golgi apparatus so that they may be added to many glycoconjugates . in humans, N-Glycolylneuraminic acid is not present . Other similar compounds include 2-keto-3-deoxynonulosonic acid .

Eigenschaften

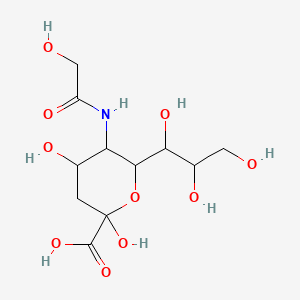

IUPAC Name |

2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862544 |

Source

|

| Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)

![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)

![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)